molecular formula C27H32N2O8 B1249475 Lobatamide A

Lobatamide A

Katalognummer: B1249475
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: JYHIHHYYXXKTTJ-JSFHDESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lobatamide A is a macrocyclic polyketide-derived natural product first isolated in 1998 from the marine tunicate Aplidium lobatum . It exhibits potent cytotoxicity, with a mean GI50 of ~1.6 nM in the NCI 60 human tumor cell line panel . Recent genome mining studies identified Gynuella sunshinyii, a plant-associated proteobacterium, as a cultivable microbial source of this compound . Its biosynthesis involves a trans-acyltransferase polyketide synthase (trans-AT PKS) with unique oxygenation modules that introduce oxygen atoms into the macrocyclic scaffold . Key structural features include:

  • A 16-membered macrolactone core with three oxymethine groups.
  • A salicylate-derived aromatic ring.
  • A highly unsaturated enamide side chain critical for bioactivity .

Structurally, this compound belongs to the benzolactone enamide family, which shares a conserved enamide moiety and V-ATPase inhibitory activity . This review compares this compound with its structural and functional analogs, emphasizing differences in biosynthesis, bioactivity, and structure-activity relationships (SAR).

Eigenschaften

Molekularformel

C27H32N2O8

Molekulargewicht

512.6 g/mol

IUPAC-Name

(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide

InChI

InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6-,14-12+,15-5+,18-11-,29-16-

InChI-Schlüssel

JYHIHHYYXXKTTJ-JSFHDESQSA-N

Isomerische SMILES

CC1/C=C/C(/C(=C\CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C\C=N/OC)/C)O

Kanonische SMILES

CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O

Synonyme

lobatamide A

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Lobatamide A involves several key steps:

Industrial Production Methods: Most research focuses on laboratory-scale synthesis for research purposes .

Types of Reactions:

Common Reagents and Conditions:

    Hydroboration reagents: Used in the initial steps to form the allylic aryl moiety.

    Copper-mediated coupling reagents: Used for the installation of enamide side chains.

    Acidic conditions: Required for Zhao macrolactonization

Major Products: The major product of these reactions is this compound itself, with its unique macrocyclic lactone ring and enamide side chains .

Wissenschaftliche Forschungsanwendungen

Lobatamide A hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Säugetier-Vakuolen-Protonen-ATPase (V-ATPase). Dieses Enzym ist eine ATP-getriebene Protonenpumpe, die eine entscheidende Rolle bei der Regulierung des intrazellulären pH-Werts spielt. Durch die Hemmung der V-ATPase stört this compound das pH-Gleichgewicht in Krebszellen, was zu deren Tod führt .

Wirkmechanismus

Lobatamide A exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that plays a crucial role in intracellular pH regulation. By inhibiting V-ATPase, this compound disrupts the pH balance within cancer cells, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Lobatamide Family (A–D)

Lobatamides A–D (compounds 265–268 ) share a macrocyclic core but differ in side-chain substitutions:

  • Lobatamide C lacks the glycolyl group present in lobatamide A but retains nanomolar V-ATPase inhibition (IC50 = 10 nM in bovine assays) .
  • Lobatamide B and D feature variations in hydroxylation and methylation patterns, though their specific activities remain less characterized .

Salicylihalamides (A and B)

Salicylihalamides, isolated from the sponge Haliclona sp., share a salicylate moiety and enamide side chain with lobatamides. Key distinctions:

  • Structural : Salicylihalamides possess a 12-membered macrolactone (vs. 16-membered in lobatamides) and lack the glycolyl unit .
  • Activity : Both inhibit V-ATPase but show differential cytotoxicity profiles. COMPARE analyses reveal high correlations (≥0.7) between lobatamides and salicylihalamides, implying overlapping targets .

Apicularen and Cruentaren

These myxobacterial metabolites feature a simplified macrolactone core without the enamide side chain:

  • Apicularen : Lacks the enamide but retains V-ATPase inhibition (IC50 = 0.6 nM) via its salicylate moiety. Removal of the C11 hydroxyl group in apicularen analogs reduces activity 75-fold, highlighting the importance of stereochemistry .
  • Cruentaren : Contains a terminal alkene instead of the enamide, resulting in 100-fold lower potency than lobatamide C .

Oximidines

Pseudomonad-derived oximidines share the enamide motif but incorporate an oxime ether instead of the lobatamide glycolyl group. Oximidine I inhibits V-ATPase at sub-nanomolar concentrations but exhibits distinct SAR; for example, methylation of the enamide NH abolishes activity .

Structure-Activity Relationships (SAR)

Critical Functional Groups

  • Enamide Side Chain : Essential for V-ATPase inhibition. Synthetic analogs lacking this moiety (e.g., simplified acyclic derivatives) show >100-fold reduced activity .
  • Salicylate Phenol: Methylation or removal of the phenol hydroxyl group (as in salicylihalamide analogs) diminishes potency .
  • Macrocyclic Core : Opening the lactone ring (e.g., analog 3.38 ) reduces cytotoxicity 10–100-fold, underscoring the need for conformational rigidity .

Stereochemical Dependence

  • The C8, C11, and C15 stereocenters in lobatamide C are critical. Inversion at C11 reduces activity 75-fold, while stereoisomers prepared via total synthesis confirm that natural configuration is optimal .

Q & A

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer :
  • Protocol Harmonization : Adopt community guidelines (e.g., MIAME for microarray data) for assay reporting .
  • Reference Standards : Distribute a centralized this compound batch (e.g., NIST-certified) for cross-lab calibration .
  • Open Data : Deposit raw NMR, LCMS, and bioactivity data in repositories like ChEMBL or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lobatamide A
Reactant of Route 2
Lobatamide A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.